(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride (1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1929526-23-7
VCID: VC5011943
InChI: InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
SMILES: CC(C1=C(C=C(C=C1)OC)OC)N.Cl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride

CAS No.: 1929526-23-7

Cat. No.: VC5011943

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69

* For research use only. Not for human or veterinary use.

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride - 1929526-23-7

Specification

CAS No. 1929526-23-7
Molecular Formula C10H16ClNO2
Molecular Weight 217.69
IUPAC Name (1S)-1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Standard InChI Key ZOVWPPMHEROFHU-FJXQXJEOSA-N
SMILES CC(C1=C(C=C(C=C1)OC)OC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(1S)-1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has the molecular formula C₁₀H₁₆ClNO₂ and a molecular weight of 217.69 g/mol . The compound’s structure consists of a chiral ethylamine backbone bonded to a 2,4-dimethoxyphenyl group, with the amine protonated as a hydrochloride salt (Fig. 1). The (1S) configuration indicates the absolute stereochemistry at the chiral center, which critically influences its biological interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number (free base)1212264-50-0
CAS Number (hydrochloride)1929526-23-7
IUPAC Name(1S)-1-(2,4-dimethoxyphenyl)ethanamine hydrochloride
SMILESCl.COC1=CC(=C(C=C1)OC)C@HN

The methoxy groups at the 2- and 4-positions of the phenyl ring contribute to the compound’s electron-rich aromatic system, while the ethylamine moiety provides a basic nitrogen center capable of forming hydrogen bonds and ionic interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of the free base reveals distinct signals for the methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.3–7.1 ppm), and the chiral ethylamine group (δ ~1.3 ppm for the methyl group and δ ~3.5 ppm for the methine proton) . Polarimetric analysis of the resolved (S)-enantiomer shows a specific rotation of [α]D²⁰ = -25.6° (c = 1.0, CHCl₃), confirming its optical purity .

Synthesis and Resolution

Synthetic Routes

The synthesis of (1S)-1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically begins with the preparation of the racemic free base, followed by enantiomeric resolution. A widely cited method involves reductive amination of 2,4-dimethoxyacetophenone using ammonium acetate and sodium cyanoborohydride, yielding the racemic amine .

Table 2: Optimal Reaction Conditions for Reductive Amination

ParameterValue
SolventMethanol
TemperatureReflux (~65°C)
CatalystSodium cyanoborohydride
Yield (racemic)~70–80%

Enantiomeric Resolution

Chiral resolution of the racemic mixture is achieved using O,O'-dibenzoyl-D-tartaric acid (ODBTA) as a resolving agent. The process involves:

  • Dissolving racemic amine and (-)-ODBTA in methanol under reflux.

  • Gradual cooling to crystallize the diastereomeric salt of the (S)-enantiomer.

  • Recrystallization from methanol to enhance enantiomeric excess (ee > 99%) .

  • Liberation of the free base via alkaline extraction and subsequent conversion to the hydrochloride salt using hydrochloric acid.

This method achieves a 33% yield of the resolved (S)-enantiomer, with the hydrochloride salt formed by treating the free base with HCl gas in diethyl ether .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility compared to the free base, making it suitable for biological assays. It is stable under ambient conditions but should be stored at 2–8°C to prevent decomposition . The free base is a colorless liquid at room temperature, while the hydrochloride salt forms a crystalline solid .

Table 3: Comparative Properties of Free Base and Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Physical StateColorless liquidWhite crystalline solid
Solubility in WaterLowHigh
Storage Temperature-20°C (under nitrogen)2–8°C

Biological Activity and Mechanistic Insights

In Vitro Studies

Research Applications

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of psychoactive analogs and antidepressant candidates. Its rigid aromatic system and chiral center make it a versatile scaffold for structure-activity relationship (SAR) studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator